molecular formula C12H10N2O3 B508028 3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate CAS No. 512809-36-8

3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B508028
CAS RN: 512809-36-8
M. Wt: 230.22g/mol
InChI Key: ROSFYAOJYLQCGG-UHFFFAOYSA-N
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Description

“3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C12H10N2O3 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, a related compound, is synthesized as an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .


Molecular Structure Analysis

The molecular structure of “3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate” can be analyzed using techniques such as 1H NMR, mass spectrometry, and elemental analysis . The structure is characterized by a pyrazole ring attached to a formylphenyl group and a carboxylate group .


Chemical Reactions Analysis

Pyrazole derivatives, including “3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate”, are known for their versatility in chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .

Scientific Research Applications

Heterocyclic Compound Synthesis

One of the primary applications of compounds like 3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate is in the synthesis of heterocyclic compounds. The reactivity of derivatives similar to this compound, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP), demonstrates its value as a building block for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. The unique reactivity of these compounds under mild reaction conditions facilitates the generation of versatile cynomethylene dyes from a broad spectrum of precursors, including amines, α-aminocarboxylic acids, and their esters, highlighting the compound's significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Medicinal Chemistry Applications

Compounds structurally related to 3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate are crucial in medicinal chemistry. Pyrazole derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This broad spectrum of activities makes these compounds valuable scaffolds in drug discovery and development. Their versatility in synthetic applicability and biological activity underscores their importance in the design and synthesis of biologically active compounds (Cetin, 2020).

Contributions to Anticancer Agents Development

Another significant application is in the development of anticancer agents. The versatility of pyrazole carboxylic acid derivatives and similar compounds in synthesizing a wide range of heterocycles with potential anticancer activities is noteworthy. These compounds serve as key intermediates in the synthesis of novel anticancer agents, demonstrating the role of Knoevenagel condensation products in generating biologically active molecules targeting various cancer types. Such contributions are pivotal in the ongoing search for more effective and targeted cancer therapies (Tokala, Bora, & Shankaraiah, 2022).

properties

IUPAC Name

(3-formylphenyl) 2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-14-11(5-6-13-14)12(16)17-10-4-2-3-9(7-10)8-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSFYAOJYLQCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate

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